

# A Comparative Guide to the Synthetic Routes of Fluorinated Rasagiline Analogues

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## Compound of Interest

Compound Name: (R)-6-Fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride

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## Introduction: The Significance of Fluorinated Rasagiline

Rasagiline, an irreversible inhibitor of monoamine oxidase B (MAO-B), is a well-established therapeutic for Parkinson's disease.[1][2] The introduction of fluorine atoms into the rasagiline scaffold can significantly modulate its physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and binding affinity to the target enzyme. This has spurred considerable interest in the development of fluorinated rasagiline analogues as potential next-generation MAO-B inhibitors or as radiotracers for positron emission tomography (PET) imaging.[3] This guide will explore and compare the primary synthetic routes to access these valuable compounds.

## Core Synthetic Strategies: A Two-Phase Approach

The synthesis of fluorinated rasagiline analogues can be broadly categorized into a two-phase strategy:

- **Phase 1: Synthesis of the Fluorinated 1-Aminoindan Core:** This crucial phase involves the construction of the fluorinated indane skeleton and the introduction of the primary amine functionality.

- Phase 2: N-Propargylation: The final step involves the attachment of the propargyl group to the primary amine of the fluorinated 1-aminoindan to yield the target molecule.

This guide will dissect various methodologies within this framework, highlighting the key chemical transformations and providing experimental insights.

## Phase 1: Crafting the Fluorinated 1-Aminoindan Scaffold

The synthesis of the fluorinated 1-aminoindan core is arguably the most critical and varied part of the overall process. The position of the fluorine atom on the indane ring dictates the choice of starting materials and the synthetic route. The most common approach involves the synthesis of a corresponding fluoro-1-indanone, which is then converted to the desired aminoindan.

### Route A: Synthesis of Fluoro-1-Indanones via Intramolecular Friedel-Crafts Cyclization

A cornerstone of indanone synthesis is the intramolecular Friedel-Crafts cyclization of a suitable phenylpropanoic acid or its corresponding acyl chloride. This strategy is readily adaptable for the synthesis of various fluoro-1-indanones.

General Workflow for Friedel-Crafts Cyclization:



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Figure 1: General workflow for the synthesis of fluoro-1-indanones.

Comparison of Routes to Positional Isomers of Fluoro-1-Indanone:

Target Indanone	Starting Material	Cyclization Reagent	Key Considerations & References
4-Fluoro-1-indanone	3-(2-Fluorophenyl)propanoic acid	Polyphosphoric acid (PPA)	Synthesis from 2-fluorocinnamic acid is also reported.[4]
5-Fluoro-1-indanone	3-(3-Fluorophenyl)propanoic acid	Chlorosulfonic acid, PPA	A common and well-documented route.[5][6] Can also be synthesized from fluorobenzene in a multi-step process.[7]
6-Fluoro-1-indanone	3-(4-Fluorophenyl)propanoic acid	Polyphosphoric acid (PPA)	The starting acid can be prepared from p-fluorocinnamic acid.[3][8]
7-Fluoro-1-indanone	3-(2-Fluorophenyl)propanoic acid or 2-Fluorobenzoic acid	AlCl <sub>3</sub> , SOCl <sub>2</sub>	Synthesis from 2-fluorobenzoic acid involves an initial acylation with ethylene.[9][10]

#### Experimental Protocol: Synthesis of 5-Fluoro-1-indanone[5][6]

- To 3-(3-fluorophenyl)propanoic acid (1.0 eq), cautiously add polyphosphoric acid (PPA) (approx. 10 eq by weight).
- Heat the mixture with stirring (e.g., 80-90°C) for a specified time (typically 1-3 hours), monitoring the reaction progress by TLC.
- Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
- Extract the resulting aqueous suspension with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

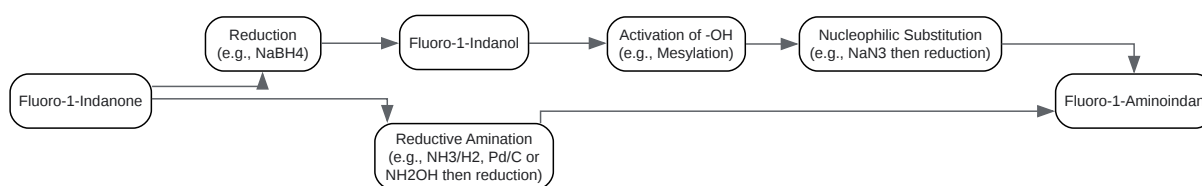
- Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford 5-fluoro-1-indanone.

Causality Behind Experimental Choices: The use of a strong acid catalyst like PPA or a Lewis acid like  $\text{AlCl}_3$  is essential to promote the intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation) that forms the five-membered ring of the indanone. The choice between PPA and  $\text{AlCl}_3$  (often in conjunction with an acyl chloride) can depend on the reactivity of the aromatic ring and the desired reaction conditions. Quenching the reaction with ice water is a standard and effective method to safely neutralize the strong acid and precipitate the organic product.

## Route B: Conversion of Fluoro-1-Indanones to Fluoro-1-Aminoindanes

Once the fluoro-1-indanone is obtained, the next critical step is the introduction of the amine group. The most common and efficient method is a two-step process involving reduction to the corresponding indanol followed by conversion to the amine, or a direct one-pot reductive amination.

Workflow for Aminoindan Formation:



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Figure 2: Pathways from fluoro-1-indanone to fluoro-1-aminoindan.

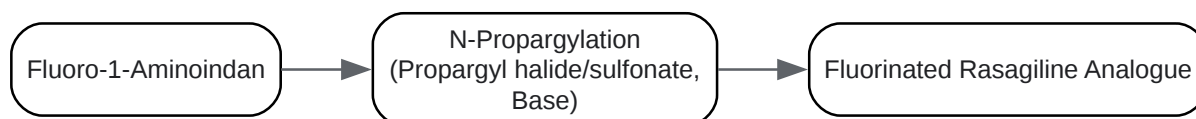
### Key Methodologies for Amination:

- **Two-Step via Indanol:** The ketone is first reduced to an alcohol using a mild reducing agent like sodium borohydride.[8] The resulting hydroxyl group is then converted into a good leaving group (e.g., a mesylate or tosylate) and displaced with an azide, followed by reduction to the primary amine. This multi-step approach offers good control over the stereochemistry if a chiral reducing agent or resolution step is employed.
- **Reductive Amination:** This method offers a more direct conversion of the ketone to the amine. The indanone can be reacted with hydroxylamine to form an oxime, which is then reduced (e.g., with  $H_2/Pd-C$ ) to the aminoindan. Alternatively, direct reductive amination with ammonia or an ammonia source in the presence of a reducing agent can be employed.

## Phase 2: N-Propargylation of the Fluorinated 1-Aminoindan Core

The final step in the synthesis of fluorinated rasagiline analogues is the attachment of the propargyl group to the primary amine of the fluorinated 1-aminoindan. This is typically a straightforward N-alkylation reaction.

### General Propargylation Reaction:



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